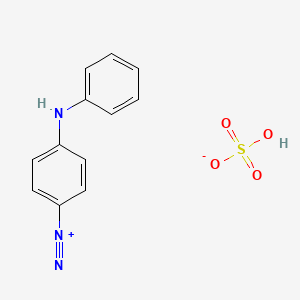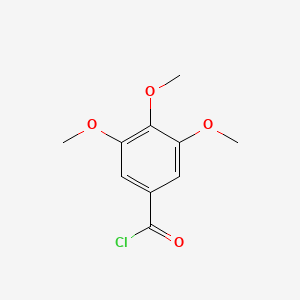![molecular formula C11H12O3S B1585642 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid CAS No. 7028-67-3](/img/structure/B1585642.png)
4-[4-(Methylthio)phenyl]-4-oxobutanoic acid
Descripción general
Descripción
4-[4-(Methylthio)phenyl]-4-oxobutanoic acid is a chemical compound with the empirical formula C11H12O3S . Its molecular weight is 224.28 .
Molecular Structure Analysis
The molecular structure of 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid can be represented by the SMILES stringO=C(O)CCC(C1=CC=C(SC)C=C1)=O . This indicates that the compound contains a carboxylic acid group (-COOH) and a methylthio group (-SCH3) attached to a phenyl ring.
Aplicaciones Científicas De Investigación
Specific Scientific Field
Material Science and Technology
Summary of the Application
“4-[4-(Methylthio)phenyl]-4-oxobutanoic acid” is used in the synthesis of mesogenic materials, which have many applications in scientific and technological areas, specifically as LCD devices .
Methods of Application or Experimental Procedures
The compound is synthesized and its IR, 1H NMR, 13C NMR and EI-MS spectroscopic data are presented . The synthesis involves the reaction of 4-(methylthio)benzaldehyde and 4-aminophenol in methanol, followed by the addition of dodecanoic acid and 4-dimethylaminopyridine (DMAP) in THF .
Results or Outcomes
The synthesized compound has been found to promote mesomorphism in thermotropic liquid crystals .
Application in Neuroprotection and Anti-neuroinflammation
Specific Scientific Field
Summary of the Application
Triazole-Pyrimidine hybrids, which could potentially include “4-[4-(Methylthio)phenyl]-4-oxobutanoic acid”, have been studied for their neuroprotective and anti-neuroinflammatory properties .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Application in Synthesis of Boronic Acids
Specific Scientific Field
Summary of the Application
“4-[4-(Methylthio)phenyl]-4-oxobutanoic acid” can be used in the synthesis of boronic acids, specifically "4-(Methylthio)phenylboronic acid" .
Methods of Application or Experimental Procedures
The compound is synthesized and its IR, 1H NMR, 13C NMR and EI-MS spectroscopic data are presented . The synthesis involves the reaction of 4-(methylthio)benzaldehyde and 4-aminophenol in methanol, followed by the addition of dodecanoic acid and 4-dimethylaminopyridine (DMAP) in THF .
Results or Outcomes
The synthesized compound has been found to promote mesomorphism in thermotropic liquid crystals .
Application in Suzuki-Miyaura Cross Coupling Reactions
Specific Scientific Field
Summary of the Application
“4-[4-(Methylthio)phenyl]-4-oxobutanoic acid” can be used as a reactant in Suzuki-Miyaura cross coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides .
Methods of Application or Experimental Procedures
The compound is used as a reactant in the Suzuki-Miyaura cross coupling reactions .
Results or Outcomes
The results of the reactions are not specified in the source .
Application in Synthesis of Boronic Acids
Specific Scientific Field
Summary of the Application
“4-[4-(Methylthio)phenyl]-4-oxobutanoic acid” can be used in the synthesis of boronic acids, specifically "4-(Methylthio)phenylboronic acid" .
Methods of Application or Experimental Procedures
The compound is synthesized and its IR, 1H NMR, 13C NMR and EI-MS spectroscopic data are presented . The synthesis involves the reaction of 4-(methylthio)benzaldehyde and 4-aminophenol in methanol, followed by the addition of dodecanoic acid and 4-dimethylaminopyridine (DMAP) in THF .
Results or Outcomes
The synthesized compound has been found to promote mesomorphism in thermotropic liquid crystals .
Application in Suzuki-Miyaura Cross Coupling Reactions
Specific Scientific Field
Summary of the Application
“4-[4-(Methylthio)phenyl]-4-oxobutanoic acid” can be used as a reactant in Suzuki-Miyaura cross coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides .
Methods of Application or Experimental Procedures
The compound is used as a reactant in the Suzuki-Miyaura cross coupling reactions .
Results or Outcomes
The results of the reactions are not specified in the source .
Propiedades
IUPAC Name |
4-(4-methylsulfanylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJEFYDHMQRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366315 | |
| Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Methylthio)phenyl]-4-oxobutanoic acid | |
CAS RN |
7028-67-3 | |
| Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7028-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

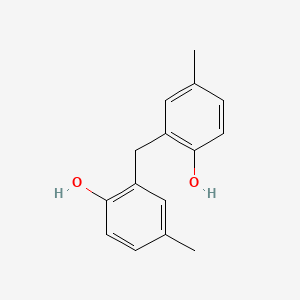
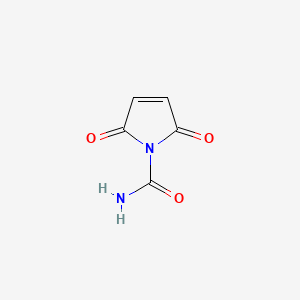

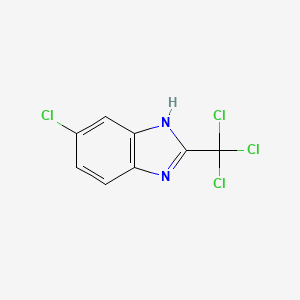
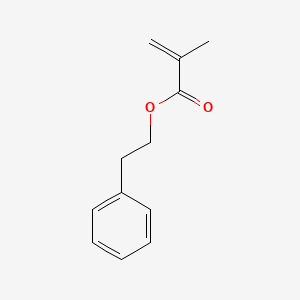
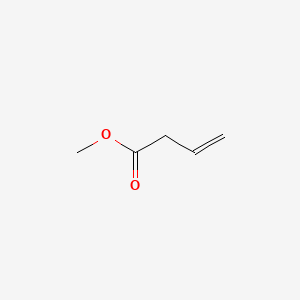

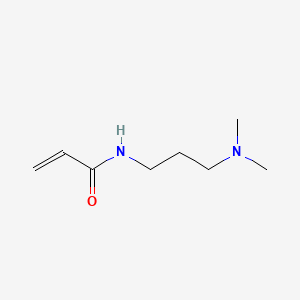
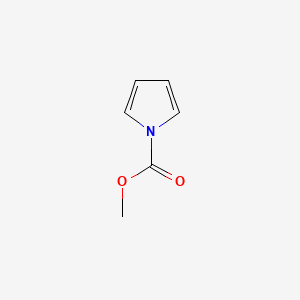
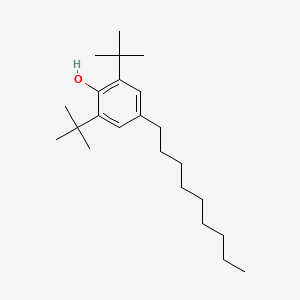
![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)
